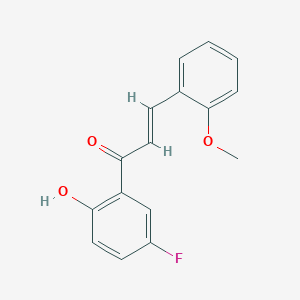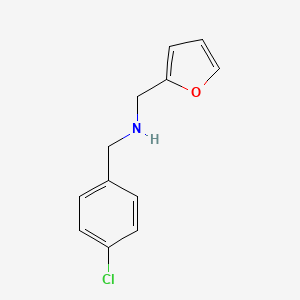![molecular formula C19H24N2O3 B2963658 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde CAS No. 1311866-86-0](/img/structure/B2963658.png)
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is a complex organic compound that features a piperazine ring substituted with a cyclopentylacetyl group and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cyclopentylacetyl Group: This step involves the reaction of the piperazine ring with cyclopentylacetyl chloride under basic conditions to form the cyclopentylacetyl-substituted piperazine.
Attachment of the Benzaldehyde Moiety: The final step involves the reaction of the cyclopentylacetyl-substituted piperazine with benzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzoic acid.
Reduction: Formation of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: It is used in studies investigating the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity and function. The cyclopentylacetyl group and benzaldehyde moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]benzaldehyde
- 4-[4-(2-Cyclopropylmethyl)piperazine-1-carbonyl]benzaldehyde
Uniqueness
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is unique due to the presence of the cyclopentylacetyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
4-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDIADUIMOOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)



![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
![N'-benzyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2963593.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2963594.png)
![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)
![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)
